
(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is also known as Ro 25-6981 or Ro 25. This compound has gained significant attention in the scientific community due to its potential applications in various fields, especially in neuroscience.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid involves the selective blockade of the GluN2B subunit of the NMDA receptor. This blockade results in the inhibition of excessive glutamate-mediated excitatory neurotransmission, which is implicated in various neurological disorders, including stroke, epilepsy, and Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. This compound has been shown to improve cognitive function and reduce neuroinflammation in various neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is its selectivity for the GluN2B subunit of the NMDA receptor. This selectivity allows for the specific modulation of NMDA receptor function, without affecting other receptor subtypes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental protocols.
Orientations Futures
There are several future directions for the research on (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other neurological disorders, such as epilepsy and stroke. Finally, the development of more soluble analogs of this compound could improve its suitability for use in various experimental protocols.
Applications De Recherche Scientifique
(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in neuroscience research. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. This receptor subtype is involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQMSOHBYCXLNS-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376080 | |
| Record name | (3S,4R)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047651-79-5 | |
| Record name | (3S,4R)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazole-2-thione](/img/structure/B1597653.png)
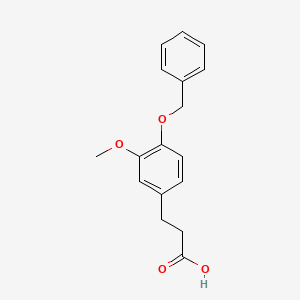
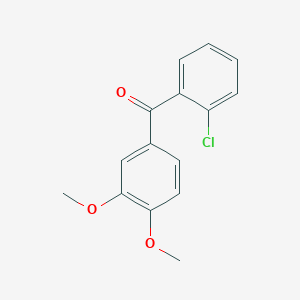


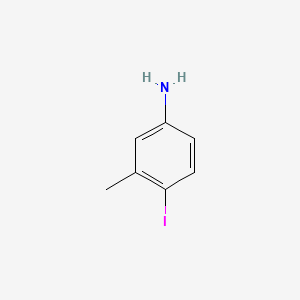


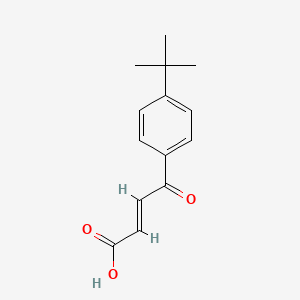
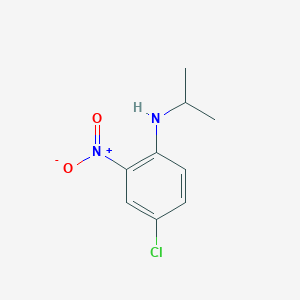

![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)


